Butylguanidine monohydrochloride
Overview
Description
Vidarabine (monohydrate), also known as 9-β-D-arabinofuranosyladenine, is an antiviral compound that was first synthesized in 1960. It is an analog of adenosine, where the D-ribose is replaced with D-arabinose. Vidarabine is primarily used to treat herpes simplex and varicella zoster viruses .
Preparation Methods
Vidarabine can be synthesized through a bi-enzymatic process involving uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila. This method, conducted under continuous-flow conditions, yields high purity vidarabine . Industrial production methods often involve similar enzymatic processes to ensure high efficiency and sustainability.
Chemical Reactions Analysis
Vidarabine undergoes several types of chemical reactions, including phosphorylation, which is essential for its antiviral activity. The compound is sequentially phosphorylated by kinases to form the triphosphate ara-ATP, which acts as both an inhibitor and a substrate of viral DNA polymerase . Common reagents used in these reactions include various kinases and nucleotides. The major product formed from these reactions is ara-ATP, the active form of vidarabine .
Scientific Research Applications
Vidarabine has a broad spectrum of applications in scientific research. It is used extensively in virology for its antiviral properties against herpes viruses, poxviruses, rhabdoviruses, hepadnaviruses, and some RNA tumor viruses . In medicine, vidarabine is used to treat acute keratoconjunctivitis and recurrent superficial keratitis caused by herpes simplex virus . Additionally, it has applications in the study of DNA synthesis and repair mechanisms due to its ability to interfere with viral DNA synthesis .
Mechanism of Action
Vidarabine exerts its antiviral effects by interfering with the synthesis of viral DNA. It is phosphorylated to its active form, ara-ATP, which competitively inhibits viral DNA polymerase and is incorporated into the growing viral DNA chain, leading to the formation of faulty DNA . This process ultimately destabilizes the viral DNA strands and inhibits viral replication .
Comparison with Similar Compounds
Vidarabine is similar to other nucleoside analogs such as cytarabine and acyclovir. it is unique in its ability to cross the blood-brain barrier when converted to its active metabolite . Cytarabine, another nucleoside analog, is primarily used in cancer treatment, while acyclovir is more commonly used for treating herpes simplex virus infections . Vidarabine’s broad-spectrum antiviral activity and ability to cross the blood-brain barrier make it a valuable compound in antiviral therapy .
Properties
IUPAC Name |
2-butylguanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H4,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWYKHZQEJXPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172945 | |
Record name | Butylguanidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19341-56-1 | |
Record name | Guanidine, N-butyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19341-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylguanidine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylguanidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylguanidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.